molecular formula C12H15N3OS B1363820 4-Benzoylpiperazine-1-carbothioamide

4-Benzoylpiperazine-1-carbothioamide

Cat. No.: B1363820
M. Wt: 249.33 g/mol
InChI Key: JDAAWXQGALVWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylpiperazine-1-carbothioamide is a 1,4-disubstituted piperazine derivative featuring a benzoyl (aromatic ketone) group at the 4-position and a carbothioamide (-NHC(S)NH2) moiety at the 1-position. Piperazine derivatives are renowned for their diverse pharmacological activities, including CNS modulation, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4-benzoylpiperazine-1-carbothioamide

InChI

InChI=1S/C12H15N3OS/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17)

InChI Key

JDAAWXQGALVWJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Functional Groups

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents at 4-Position Functional Group at 1-Position Molecular Weight (g/mol) Notable Features
4-Benzoylpiperazine-1-carbothioamide Benzoyl (C6H5CO-) Carbothioamide ~300–400 (estimated) Electron-withdrawing benzoyl enhances stability
N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide () Benzyl (C6H5CH2-) and pyridinyl Carbothioamide 312.43 Pyridine enhances hydrogen bonding and solubility
4-(2H-1,3-Benzodioxol-5-yl)methyl-N-(4-chlorophenyl)piperazine-1-carbothioamide () Benzodioxol and chlorophenyl Carbothioamide 389.90 Chlorophenyl increases lipophilicity; benzodioxol improves metabolic stability
4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl] analogue () Benzothiophene with Cl and NO2 Carbothioamide ~450 (estimated) Nitro group enhances reactivity and target affinity
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide () Furylmethyl Carbothioamide ~349.41 Furan’s electron-rich nature aids π-π interactions
4-Benzyl-N-methylpiperazine-1-carbothioamide () Benzyl and methyl Carbothioamide 278.37 Methyl group increases lipophilicity

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., pyridine in ) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., benzyl in ) favor membrane permeability .
  • Stability : Electron-withdrawing substituents (e.g., benzoyl, nitro) resist oxidation but may hydrolyze under acidic/basic conditions. Benzodioxol () and furan () rings improve metabolic stability .

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